2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate
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Overview
Description
2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate is a complex organic compound with the molecular formula C22H27N3O4S
Preparation Methods
The synthesis of 2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves multiple steps, typically starting with the preparation of the core phenyl benzoate structure. The ethoxy and propoxy groups are introduced through etherification reactions, while the ethylamino and carbohydrazonoyl groups are added via amination and hydrazonation reactions, respectively. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or hydrazines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halides for substitution reactions. .
Scientific Research Applications
2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-propoxybenzoate include:
- 2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl benzoate
- 2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 2-Ethoxy-4-(2-((ethylamino)carbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate These compounds share similar core structures but differ in their substituent groups, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and synthetic utility .
Properties
CAS No. |
764657-14-9 |
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Molecular Formula |
C22H27N3O4S |
Molecular Weight |
429.5 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 4-propoxybenzoate |
InChI |
InChI=1S/C22H27N3O4S/c1-4-13-28-18-10-8-17(9-11-18)21(26)29-19-12-7-16(14-20(19)27-6-3)15-24-25-22(30)23-5-2/h7-12,14-15H,4-6,13H2,1-3H3,(H2,23,25,30)/b24-15+ |
InChI Key |
UXCWLSRKHBIRQE-BUVRLJJBSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=S)NCC)OCC |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=S)NCC)OCC |
Origin of Product |
United States |
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